
4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate is a complex organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes a diethylamino group, a methoxycarbonyl group, and a carboxylate group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2-carboxylic acid with diethylamine and methoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or methoxycarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine-2,4-dicarboxylic acid derivatives.
Reduction: Formation of pyridine-2-carboxylate derivatives with reduced functional groups.
Substitution: Formation of substituted pyridine derivatives with new functional groups.
Aplicaciones Científicas De Investigación
4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors or enzymes, modulating their activity. The methoxycarbonyl and carboxylate groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-carboxylic acid: A simpler analog with similar structural features but lacking the diethylamino and methoxycarbonyl groups.
4-(Dimethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate: A closely related compound with a dimethylamino group instead of a diethylamino group.
Uniqueness
4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its lipophilicity and membrane permeability, while the methoxycarbonyl and carboxylate groups contribute to its reactivity and binding interactions.
Propiedades
Número CAS |
912541-06-1 |
|---|---|
Fórmula molecular |
C12H15N2O4- |
Peso molecular |
251.26 g/mol |
Nombre IUPAC |
4-(diethylamino)-6-methoxycarbonylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H16N2O4/c1-4-14(5-2)8-6-9(11(15)16)13-10(7-8)12(17)18-3/h6-7H,4-5H2,1-3H3,(H,15,16)/p-1 |
Clave InChI |
QMJRHJPGYNUJAN-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C1=CC(=NC(=C1)C(=O)OC)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14184009.png)

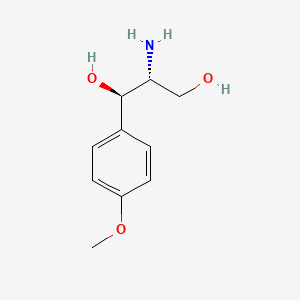
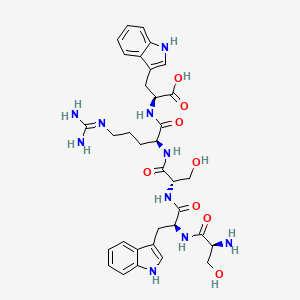

![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B14184030.png)

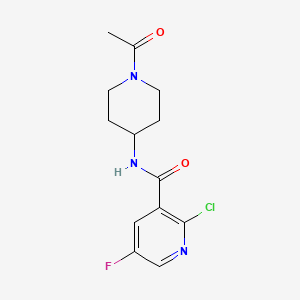
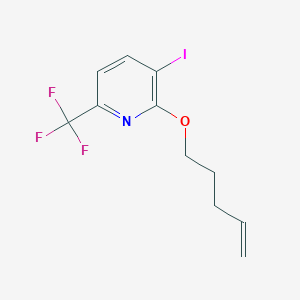
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole)](/img/structure/B14184049.png)
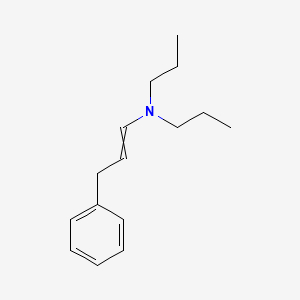
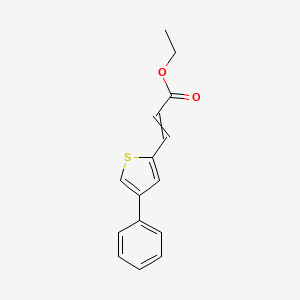
![4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14184088.png)
![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
